Cas no 1105191-49-8 (methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate)

Methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate is a fluorinated heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a 2,4-difluorophenyl group at the 5-position and a methoxycarbonyl moiety at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluorophenyl group enhances lipophilicity and metabolic stability, while the ester functionality allows for further derivatization. Its well-defined reactivity profile enables efficient incorporation into complex molecules, particularly in the development of bioactive compounds. The compound is characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications.
methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate structure
1105191-49-8 structure
Product Name:methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate
CAS No:1105191-49-8
MF:C11H7F2NO3
MW:239.174989938736
MDL:MFCD11986431
CID:1056732
PubChem ID:33676734
Update Time:2025-11-02

methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate
    • 5-(2,4-difluorophenyl)-3-Isoxazolecarboxylic acid methyl ester
    • methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate
    • C11H7F2NO3
    • 7085AJ
    • STL301803
    • TRA0087810
    • SY015191
    • AX8268542
    • AB0058783
    • Methyl5-(2,4-Difluorophenyl)isoxazole-3-carboxylate
    • 1105191-49-8
    • MFCD11986431
    • CCG-309940
    • AS-32029
    • F2135-0557
    • AKOS015956377
    • A894885
    • CS-0313745
    • Methyl 5-(2 pound not4-Difluorophenyl)isoxazole-3-carboxylate
    • DA-18236
    • MDL: MFCD11986431
    • Inchi: 1S/C11H7F2NO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3
    • InChI Key: FVQQUERDPUGSJW-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1=CC(C(=O)OC)=NO1)F

Computed Properties

  • Exact Mass: 239.03900
  • Monoisotopic Mass: 239.03939941g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3
  • XLogP3: 2.4

Experimental Properties

  • PSA: 52.33000
  • LogP: 2.40640

methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate Pricemore >>

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Additional information on methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate

Methyl 5-(2,4-Difluorophenyl)-1,2-Oxazole-3-Carboxylate: A Versatile Chemical Building Block

Methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate (CAS No. 1105191-49-8) is an important heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This difluorophenyl oxazole derivative serves as a valuable intermediate in organic synthesis, particularly in the development of bioactive molecules. The presence of both fluorine substituents and the oxazole-carboxylate moiety makes this compound particularly interesting for medicinal chemistry applications.

The structural features of methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate contribute to its unique physicochemical properties. The difluorophenyl group enhances the compound's metabolic stability and membrane permeability, while the oxazole ring provides a rigid framework that can interact with various biological targets. These characteristics explain why researchers are increasingly exploring this compound in drug discovery programs, especially for central nervous system (CNS) targets and anti-inflammatory applications.

Recent trends in pharmaceutical research have highlighted the importance of fluorinated heterocycles like methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate. The incorporation of fluorine atoms has become a popular strategy in modern drug design due to their ability to modulate pharmacokinetic properties. This compound's oxazole-carboxylate scaffold is particularly valuable for creating molecular diversity in combinatorial chemistry approaches, answering the growing demand for novel chemical entities in high-throughput screening.

The synthesis of methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate typically involves cyclization reactions starting from appropriate difluorophenyl precursors. Modern synthetic protocols emphasize green chemistry principles, with researchers developing more efficient and environmentally friendly routes to this important heterocyclic building block. These advancements address current concerns about sustainable chemical production while maintaining high yields and purity standards.

Beyond pharmaceutical applications, methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate has shown potential in materials science. The fluorinated oxazole derivative can serve as a precursor for specialty polymers with unique electronic properties. This dual applicability in both life sciences and materials research makes this compound particularly valuable in interdisciplinary research projects, aligning with current trends in convergent technologies.

Quality control of methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate is crucial for research applications. Advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry are employed to ensure the compound meets stringent purity requirements. These quality assurance measures are particularly important given the compound's use in sensitive biological assays and as a reference standard in method development.

The market for specialized fluorinated heterocycles like methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate has grown steadily, driven by increasing R&D investments in pharmaceutical and agrochemical sectors. Custom synthesis services for this compound have become more prevalent, offering researchers access to gram-to-kilogram quantities with various customization options. This availability supports the compound's expanding role in drug discovery pipelines.

Storage and handling recommendations for methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate typically suggest protection from moisture and storage at controlled temperatures. While not classified as hazardous under standard conditions, proper laboratory practices should always be followed when working with this organic intermediate, including the use of appropriate personal protective equipment.

Future research directions for methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate may explore its potential in emerging therapeutic areas such as targeted protein degradation or as a fragment in fragment-based drug discovery. The compound's structural features make it particularly interesting for these cutting-edge approaches that are currently transforming drug discovery paradigms.

In conclusion, methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate (CAS No. 1105191-49-8) represents a valuable fluorinated heterocyclic compound with diverse applications in medicinal chemistry and materials science. Its unique structural features and growing importance in pharmaceutical research ensure continued interest from both academic and industrial researchers. As synthetic methodologies advance and new applications emerge, this compound is likely to maintain its status as an important building block in organic synthesis.

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